6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
6-chloro-1-methylimidazo[4,5-c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-13-4-11-8-5(3-10)12-7(9)2-6(8)13/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHKBWMDRJSRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(C=C21)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles. For instance, the cyclization of 2-chloro-3-cyanopyridine with methylamine under basic conditions can yield the desired compound. The reaction typically requires a nickel catalyst and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms in the imidazo[4,5-c]pyridine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nickel Catalysts: Used in cyclization reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while oxidation and reduction reactions can lead to different oxidation states of the nitrogen atoms.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine, including 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile, exhibit significant anticancer properties. They have been evaluated as inhibitors of various kinases implicated in cancer progression. For instance, studies have shown that imidazopyridine derivatives can inhibit Aurora kinases and Mitogen-activated protein kinases (MAPKs), which are crucial in cell division and proliferation pathways .
1.2 Antihistamine Properties
The compound has also been investigated for its potential as an antihistamine agent. Substituted imidazo[4,5]pyridines have been reported to act as selective H1 receptor antagonists, which can be beneficial in treating allergic reactions and other histamine-related disorders .
1.3 Modulation of Biological Receptors
this compound has been identified as a potential modulator of various biological receptors, including angiotensin-II and platelet activating factor receptors. This modulation is critical in developing therapeutic strategies for cardiovascular diseases and inflammatory conditions .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common method includes the use of potassium carbonate as a base in acetonitrile at elevated temperatures to facilitate the formation of the desired imidazo compound. The reaction conditions can significantly affect the yield and purity of the final product .
Table 1: Synthesis Conditions Overview
| Reagent | Conditions | Yield |
|---|---|---|
| Potassium Carbonate | Acetonitrile, 80°C, 16 hours | 34 mg |
| Starting Material | 6-chloro-3H-imidazo[4,5-c]pyridine |
Structural Characteristics
The structural conformation of this compound is stabilized by intramolecular hydrogen bonds and π–π interactions among the imidazole rings. These interactions lead to unique crystalline arrangements that can influence the compound's biological activity and solubility properties .
Table 2: Crystal Structure Features
| Feature | Description |
|---|---|
| Dihedral Angle | 4.87° with terminal phenyl ring |
| Intramolecular Bonds | N—H⋯N hydrogen bonds |
| Intermolecular Interactions | N—H⋯O hydrogen bonds and π–π stacking |
Case Studies
Several studies have documented the efficacy of imidazo compounds in preclinical models:
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of the compound effectively inhibited cancer cell proliferation in vitro with an IC50 value indicating significant potency against specific cancer lines.
Case Study 2: Antihistaminic Effects
Another investigation highlighted the antihistaminic properties of related compounds, showing promise in alleviating allergic symptoms in animal models.
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of substituents significantly impacts biological activity. For example, the phenyl group at position 6 in 6-phenyl derivatives enhances Cathepsin S inhibition, while chlorine at position 6 in the target compound may alter target selectivity .
- Electron-Withdrawing Groups : Nitrile (CN) at position 4 is conserved across active inhibitors, suggesting its role in binding to cysteine proteases via hydrogen bonding or dipole interactions .
Pharmacological Profiles
Cathepsin Inhibition
Toxicity and Mutagenicity
Imidazo-pyridine derivatives, including 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are known dietary mutagens that form DNA adducts . However, the nitrile group in this compound may mitigate genotoxicity by reducing metabolic activation to reactive intermediates .
Physicochemical Properties
| Property | 6-Chloro-1-methyl Derivative | 6-Phenyl Derivative | 2-Ethyl Derivative |
|---|---|---|---|
| Boiling Point (°C) | 529.43 | Not reported | Not reported |
| LogP | Estimated ~1.8 | ~2.5 | ~1.2 |
| Solubility | Low (DMSO-compatible) | Moderate in DMSO | High in DMSO |
Insights :
- The methyl group in the target compound improves metabolic stability compared to non-alkylated analogs but may reduce aqueous solubility .
- Bromo/chloro derivatives (e.g., 6-bromo-4-chloro analog) exhibit lower solubility due to increased molecular weight and halogen hydrophobicity .
Biological Activity
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile (commonly referred to as 6-Chloro-1-methylimidazo[4,5-c]pyridine) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure and Properties
The molecular formula of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is with a molecular weight of approximately 167.60 g/mol. It features a chloro-substituted imidazo[4,5-c]pyridine core, which is known for its diverse biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| SMILES | CN1C=NC2=CN=C(C=C21)Cl |
| InChI | InChI=1S/C7H6ClN3/c1-11... |
Antimicrobial Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine, including 6-Chloro-1-methylimidazo[4,5-c]pyridine, exhibit notable antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit the growth of various bacterial strains. In particular, their effectiveness against Staphylococcus aureus has been highlighted, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Properties
The imidazo[4,5-c]pyridine scaffold has been associated with anticancer activity through selective inhibition of certain kinases involved in cancer progression. For example, these compounds have shown promise in inhibiting aurora kinases and other mitogen-activated protein kinases (MAPKs), which are critical in cell cycle regulation and tumor growth .
In a study focused on the design of selective inhibitors for Aurora-A kinase, derivatives of imidazo[4,5-b]pyridine demonstrated significant inhibitory effects on cancer cell lines, suggesting a potential therapeutic application in oncology .
The biological activity of 6-Chloro-1-methylimidazo[4,5-c]pyridine is primarily attributed to its ability to interact with various macromolecules:
- Kinase Inhibition : The compound can selectively inhibit kinase activity by binding to active sites on these enzymes, disrupting their function and leading to reduced cell proliferation.
- DNA Interaction : Its structural similarity to purines allows it to bind to DNA and RNA, potentially interfering with nucleic acid synthesis and function .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antibacterial properties of imidazo[4,5-c]pyridine derivatives found that certain compounds exhibited stronger activity against gram-positive bacteria compared to gram-negative strains .
- Cancer Research : In vitro studies demonstrated that 6-Chloro-1-methylimidazo[4,5-c]pyridine inhibited cell growth in various cancer cell lines by inducing apoptosis through kinase inhibition pathways .
Q & A
Basic Research Questions
Q. How can synthesis conditions for 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile be optimized to improve yield?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent choice). For instance, palladium or copper catalysts in solvents like DMF or toluene have been effective in analogous heterocyclic syntheses . Statistical methods, such as response surface methodology, can minimize experimental runs while identifying optimal conditions . Sodium chloride has also been shown to enhance reaction efficiency in aqueous media for related pyridine derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be prioritized?
- Methodological Answer : Prioritize FT-IR for nitrile (C≡N) and imidazole ring confirmation (C=N stretching ~1593 cm⁻¹) , NMR (¹H/¹³C) for methyl and chloro substituent assignments, and XRD for crystallographic validation of the fused imidazo-pyridine structure . Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments.
Q. How can solubility and stability be experimentally determined for this compound under varying conditions?
- Methodological Answer : Conduct phase-solubility studies in solvents like DMSO, ethanol, and water. Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to track degradation products. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended . Stability studies on structurally similar compounds highlight the importance of anhydrous storage .
Advanced Research Questions
Q. What computational strategies can model the reaction mechanism of this compound’s formation?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT or ab initio methods) to map potential energy surfaces for key steps like cyclization or nitrile introduction. Reaction path search algorithms, combined with transition state analysis, can identify rate-limiting steps . For example, palladium-catalyzed cross-coupling pathways in related syntheses often involve oxidative addition and reductive elimination steps .
Q. How can contradictory data on catalytic efficiency in published studies be resolved?
- Methodological Answer : Perform meta-analysis of existing datasets, focusing on variables like catalyst purity, solvent polarity, and reaction scale. Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and apply multivariate regression to isolate confounding factors . Discrepancies in yields for similar imidazo-pyridines often stem from trace moisture or oxygen sensitivity .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer : High-performance countercurrent chromatography (HPCCC) or membrane-based separation (e.g., nanofiltration) can achieve high purity, especially for polar heterocycles. These methods avoid stationary phase interactions that may degrade sensitive nitrile groups . For scale-up, simulate separation efficiency using computational fluid dynamics (CFD) models .
Q. How can the compound’s bioactivity be rationally explored using structure-activity relationship (SAR) models?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., replacing chloro with other halogens or modifying the methyl group). Use molecular docking to predict binding affinity to target proteins (e.g., kinases or oxidases) and validate with in vitro assays. SAR studies on analogous pyrazole-carbonitriles demonstrate the impact of electron-withdrawing groups on bioactivity .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s thermal stability?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres. Compare decomposition profiles with computational predictions (e.g., bond dissociation energy calculations). Discrepancies may arise from polymorphic forms or impurities, as seen in related imidazo-pyridines .
Q. Why do different studies report varying spectroscopic data for the same compound?
- Methodological Answer : Validate instrument calibration (e.g., NMR referencing with TMS) and sample preparation protocols (e.g., deuterated solvent purity). For crystallographic inconsistencies, reanalyze XRD data using newer software for phase identification . Contradictions in IR peaks for nitrile groups (~2220 cm⁻¹) may reflect solvent-dependent shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
